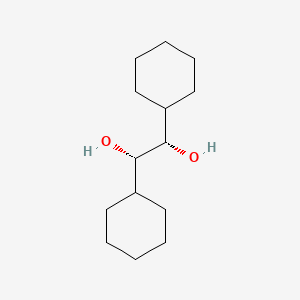

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the methods or pathways for synthesizing the compound. It may include the starting materials, reagents, catalysts, and conditions required for the synthesis .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of chemical reactions it undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and spectral properties .科学的研究の応用

Synthesis of Stereoisomerically Pure Diols : The compound has been used in the synthesis of enantiomerically pure diols. For instance, the reaction of (+)- B -2-cyclohexen-1-yldiisopinocampheylborane with glyoxal at −78°C yields a stereoisomerically pure diol (Chen & Ramachandran, 1997).

Formation of Compounds with Dimolybdenum and Ditungsten : It's involved in forming compounds with dimolybdenum and ditungsten. For instance, the reaction between (1R, 2R)-(−)-1,2-dicyclohexyldiol and Mo2(OtBu)6 and Mo2(NMe2)6 yields new compounds, demonstrating its role in creating complex molecular structures (Chisholm et al., 2000).

Asymmetric Conversion in Microbial Synthesis : Candida parapsilosis SYB-1 uses the compound for asymmetric conversion, important in producing optically active alcohols (Yao, 2003).

Stereoselective Synthesis of Alcohols : Used as a chiral auxiliary in the stereoselective synthesis of alcohols, it aids in creating new stereocenters under reagent control (Hoffmann et al., 1989).

Role in Intermolecular Interactions : Studies on 1,2-ethanediol derivatives, including 1,2-dicyclohexyl-1,2-ethanediol, have provided insights into the dimerization mechanism and intermolecular interactions of these molecules, important for understanding molecular aggregation and liquid crystal formation (Hartwig et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S,2S)-1,2-dicyclohexylethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHLARJSOMXDKL-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(C2CCCCC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]([C@H](C2CCCCC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

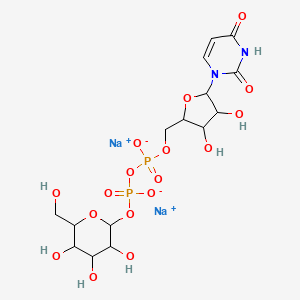

![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)

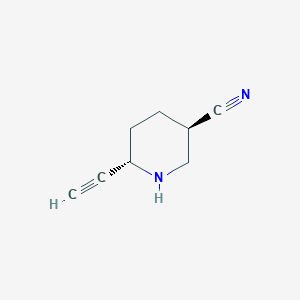

![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)

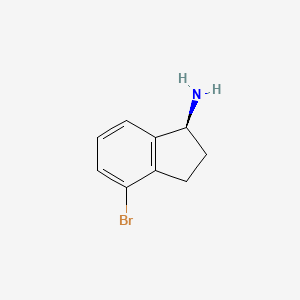

![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)